molecular formula C12H15Cl3N2O2 B7950269 3,5-Dichlorobenzyl piperazine-1-carboxylate hydrochloride

3,5-Dichlorobenzyl piperazine-1-carboxylate hydrochloride

Cat. No.: B7950269
M. Wt: 325.6 g/mol
InChI Key: JTJZLUFOSSAADW-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzyl piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorobenzyl piperazine-1-carboxylate hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with piperazine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the piperazine ring .

Scientific Research Applications

3,5-Dichlorobenzyl piperazine-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichlorobenzyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, leading to biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl piperazine-1-carboxylate hydrochloride
  • 2,5-Dichlorobenzyl piperazine-1-carboxylate hydrochloride
  • 3,5-Difluorobenzyl piperazine-1-carboxylate hydrochloride

Uniqueness

3,5-Dichlorobenzyl piperazine-1-carboxylate hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

(3,5-dichlorophenyl)methyl piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2.ClH/c13-10-5-9(6-11(14)7-10)8-18-12(17)16-3-1-15-2-4-16;/h5-7,15H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJZLUFOSSAADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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